3-(1-(tert-Butyl)-1H-pyrrol-2-yl)propanoic acid
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Overview
Description
3-(1-(tert-Butyl)-1H-pyrrol-2-yl)propanoic acid is an organic compound that features a tert-butyl group attached to a pyrrole ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(tert-Butyl)-1H-pyrrol-2-yl)propanoic acid typically involves the introduction of the tert-butyl group into the pyrrole ring, followed by the attachment of the propanoic acid chain. One common method involves the reaction of tert-butyl bromide with a pyrrole derivative under basic conditions to form the tert-butyl-substituted pyrrole. This intermediate is then reacted with a propanoic acid derivative to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
3-(1-(tert-Butyl)-1H-pyrrol-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(1-(tert-Butyl)-1H-pyrrol-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(1-(tert-Butyl)-1H-pyrrol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and binding affinity, while the pyrrole ring can participate in various chemical interactions. These properties make it a versatile compound for studying molecular mechanisms and developing new applications .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl propionate
- tert-Butyl 3-bromopropionate
- 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid
Uniqueness
3-(1-(tert-Butyl)-1H-pyrrol-2-yl)propanoic acid is unique due to the presence of both the tert-butyl group and the pyrrole ring, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds .
Properties
Molecular Formula |
C11H17NO2 |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-(1-tert-butylpyrrol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)12-8-4-5-9(12)6-7-10(13)14/h4-5,8H,6-7H2,1-3H3,(H,13,14) |
InChI Key |
XYLGUNYOVFSACA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=CC=C1CCC(=O)O |
Origin of Product |
United States |
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